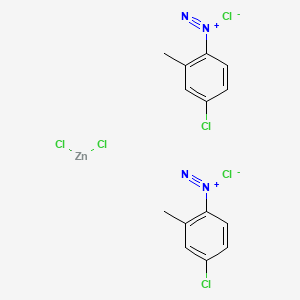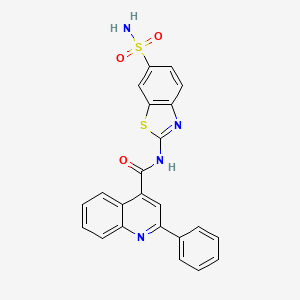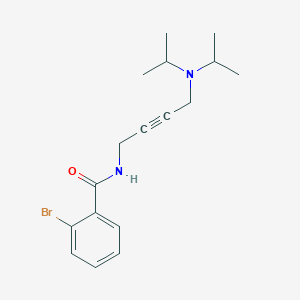
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Arylsulfonylquinoline Derivatives
A novel synthetic route for arylsulfonylquinoline derivatives, which are crucial for pharmaceutical drug development, has been established through a tert-butyl hydroperoxide mediated cycloaddition. This method facilitates the formation of a C-S bond and quinoline ring in a single step via a sulfonylation-cyclization-aromatization process, presenting a straightforward approach to synthesizing complex quinoline structures without the need for metal catalysts (Zhang et al., 2016).
Formation of Tetrahydroquinazolinone Derivatives
The synthesis of tetrahydroquinazolinone derivatives through Diels–Alder reactions showcases the versatility of quinoline compounds in constructing complex molecular architectures. This method involves thermal cyclobutene-ring opening followed by regioselective cycloaddition, highlighting the potential of quinoline derivatives in designing diverse molecular structures (Dalai et al., 2006).
Photochemical Substitution and Hydrogenation Studies
Studies on the photochemical substitution and hydrogenation of quinoline derivatives reveal the chemical reactivity and transformation possibilities of these compounds under different conditions. These investigations provide insights into the mechanisms of chemical reactions involving quinoline derivatives, which are essential for developing new synthetic strategies and understanding the reactivity patterns of these molecules (Hönel & Vierhapper, 1983).
Development of Asymmetric Synthesis Techniques
The asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions represents a significant advancement in the field of chiral chemistry. This approach allows for the creation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and agrochemicals with specific biological activities (García Ruano et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities mentioned above
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities
Result of Action
Indole derivatives are known to have diverse biological activities
Propiedades
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-8-9-14-6-5-7-16(17(14)20-13)18(22)21-11-10-15(12-21)25(23,24)19(2,3)4/h5-9,15H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONPPKCYYGGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)S(=O)(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2771795.png)




![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/no-structure.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)

![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)